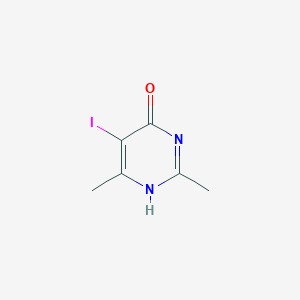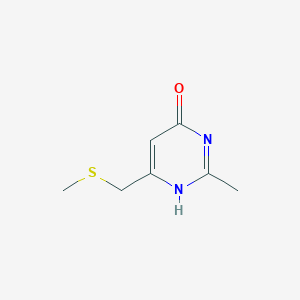![molecular formula C14H12N2O4 B7786648 (2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786648.png)
(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” is a chemical entity with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions: Compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions, leading to the formation of [substituted products].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Typical reducing agents are [specific reductants] used under [specific conditions].
Substitution: Reagents such as [specific nucleophiles or electrophiles] are used under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while substitution reactions can produce [specific substituted products].
科学的研究の応用
Compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
作用機序
The mechanism of action of compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical outcomes]. The detailed pathways include:
Pathway 1: Interaction with [specific target] resulting in [specific effect].
Pathway 2: Modulation of [specific signaling pathway] leading to [specific outcome].
類似化合物との比較
- Compound A: [Description of Compound A and its properties].
- Compound B: [Description of Compound B and its properties].
- Compound C: [Description of Compound C and its properties].
Comparison: Compound “(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal” is unique due to its [specific unique property], which distinguishes it from similar compounds. For example, while Compound A may have [specific property], “this compound” offers [unique advantage].
特性
IUPAC Name |
(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,15H,1H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRUHJBAUVDBZ-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzonitrile](/img/structure/B7786566.png)
![ethyl N-[2-cyano-3-(2,4-dichloroanilino)acryloyl]carbamate](/img/structure/B7786584.png)
![methyl (4Z)-4-[(4-cyanoanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7786597.png)
![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786606.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786614.png)

![2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride](/img/structure/B7786637.png)

![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B7786641.png)
![(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786653.png)
![(2E)-2-[(2,3-dimethylphenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786657.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786662.png)
![(2E)-3-(4-chlorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786665.png)
![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786673.png)
